molecular formula C9H21N3 B183914 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine CAS No. 21404-92-2

2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Cat. No. B183914
CAS RN: 21404-92-2
M. Wt: 171.28 g/mol
InChI Key: IHYRJCIGQGABMW-UHFFFAOYSA-N
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Description

“2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine” is a chemical compound with the IUPAC name 2-methyl-2-(4-methyl-1-piperazinyl)propylamine . It has a molecular weight of 171.29 and is typically stored at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine” is 1S/C9H21N3/c1-9(2,8-10)12-6-4-11(3)5-7-12/h4-8,10H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine” is a liquid at room temperature . It has a molecular weight of 171.29 .

Scientific Research Applications

Chemical Synthesis

“2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine” is used in the synthesis of various chemical compounds . It serves as a building block in the creation of a wide range of chemical structures.

Preparation of Uniform Silver Nanoparticles

This compound has been used as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles . These nanoparticles have applications in various fields such as electronics, medicine, and catalysis.

Synthesis of Pyrazolo-Pyrazine and Pyridine Derivatives

It has been used in the synthesis of pyrazolo-pyrazine and pyridine derivatives . These derivatives have potential applications in medicinal chemistry due to their diverse biological activities.

Synthesis of 2-[(4-Methylpiperazin-1-yl)iminomethyl]phenol

“2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine” is used in the synthesis of 2-[(4-methylpiperazin-1-yl)iminomethyl]phenol . This compound has potential applications in the development of new pharmaceuticals.

Inhibition of Anaplastic Lymphoma Kinase (ALK)

A series of 1,3,5-triazine derivatives synthesized using this compound have been identified as potent and selective ALK inhibitors . ALK is a therapeutic target for treating EML4-ALK positive non-small cell lung cancer (NSCLC).

Induction of Cell Cycle Arrest and Apoptosis

In biological research, this compound has shown potential in inducing cell cycle arrest and apoptosis . This makes it a potential candidate for further research in cancer therapy.

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage . The precautionary statements associated with this compound include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-9(2,8-10)12-6-4-11(3)5-7-12/h4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYRJCIGQGABMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424617
Record name 2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21404-92-2
Record name 2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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